4-(Propoxycarbonyl)phenyl 2-methylbenzoate
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Overview
Description
4-(Propoxycarbonyl)phenyl 2-methylbenzoate is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.342 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a propoxycarbonyl group attached to a phenyl ring, which is further connected to a 2-methylbenzoate moiety . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propoxycarbonyl)phenyl 2-methylbenzoate typically involves esterification reactions. One common method involves the reaction of 4-hydroxybenzoic acid with propyl chloroformate in the presence of a base such as pyridine to form 4-(propoxycarbonyl)phenol. This intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-(Propoxycarbonyl)phenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium hydroxide (NaOH) for hydrolysis are commonly employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives and hydrolyzed products.
Scientific Research Applications
4-(Propoxycarbonyl)phenyl 2-methylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propoxycarbonyl)phenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Methyl benzoate: An ester with a similar benzoate structure but with a methyl group instead of a propoxycarbonyl group.
Ethyl benzoate: Another ester with an ethyl group, used in similar applications.
Uniqueness: 4-(Propoxycarbonyl)phenyl 2-methylbenzoate is unique due to the presence of both a propoxycarbonyl group and a 2-methylbenzoate moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
618069-93-5 |
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Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(4-propoxycarbonylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C18H18O4/c1-3-12-21-17(19)14-8-10-15(11-9-14)22-18(20)16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3 |
InChI Key |
MOAJXCIMOYPYAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
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